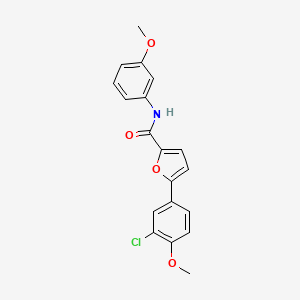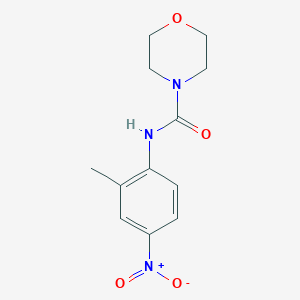
N-(2-methyl-4-nitrophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.271. It is known for its unique structure, which includes a morpholine ring bonded to a carbamoyl group that is further attached to a 2-methyl-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE typically involves the reaction of morpholine with 2-methyl-4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Morpholine and 2-methyl-4-nitrophenyl isocyanate.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 4-(N-(2-METHYL-4-AMINOPHENYL)CARBAMOYL)MORPHOLINE.
Substitution: Substitution reactions can lead to various halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(N-(4-METHYL-3-NITROPHENYL)CARBAMOYL)MORPHOLINE: Similar structure but with different substitution on the aromatic ring.
2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE: Another related compound with a carbamate linkage.
Uniqueness
4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE is unique due to its specific substitution pattern and the presence of both a morpholine ring and a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O4 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N-(2-methyl-4-nitrophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H15N3O4/c1-9-8-10(15(17)18)2-3-11(9)13-12(16)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
Clave InChI |
CAEWMRVLPRROEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


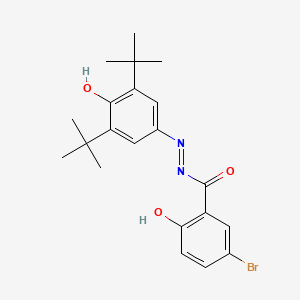
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)
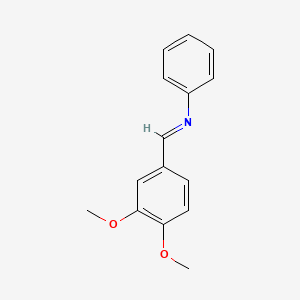

![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
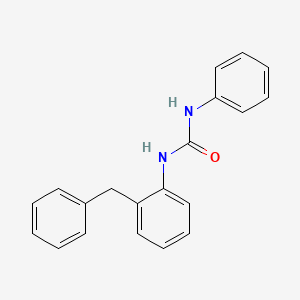


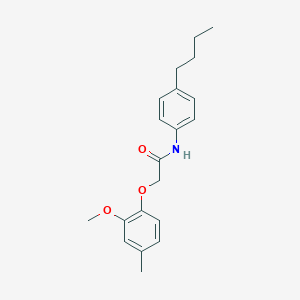

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
